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Compound of Interest

Compound Name: Ethyl 2-nitropropionate

CAS No.: 2531-80-8

Cat. No.: B1583671

Get Quote

Technical Guide: Ethyl 2-Nitropropionate
Chemistry
Strategic Reagent for

-Amino Acid Synthesis and Carbon Scaffold Extension

Executive Summary
Ethyl 2-nitropropionate (CAS: 2531-80-8) is a bifunctional building block characterized by the

synergy between an electron-withdrawing nitro group and an ester moiety at the same carbon

center. This unique electronic environment renders the

-proton highly acidic (pKa

6.0–8.0), transforming the molecule into a "masked" alanine equivalent.

For drug development professionals, this reagent offers a direct, atom-economical route to

quaternary
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-amino acids (via alkylation followed by reduction) and complex heterocyclic scaffolds. Unlike
standard malonate synthesis, the nitro group serves as both an activating group for C-C bond
formation and a latent nitrogen source, eliminating the need for post-alkylation amination steps.

Part 1: Structural Dynamics & Physicochemical
Profile
The utility of ethyl 2-nitropropionate lies in its ambident nucleophilicity and redox versatility.

Physicochemical Data
Property Value Relevance to Protocol

Formula
Molecular Weight: 147.13

g/mol

Boiling Point 75-76 °C @ 9 mmHg

Vacuum distillation required for

purification to avoid thermal

decomposition.

Density 1.13 g/mL

Denser than water; facilitates

phase separation in aqueous

workups.

Acidity (pKa) ~6.0 (Predicted)

Significantly more acidic than

diethyl malonate (pKa ~13).

Deprotonation requires only

mild bases (e.g.,

, DBU).

Solubility Immiscible in water

Compatible with organic

extraction; requires dry

solvents (THF, DCM) for

anhydrous reactions.

Electronic Structure & Reactivity
The nitro group exerts a powerful inductive (-I) and resonance (-M) effect. Upon deprotonation,

the negative charge is delocalized primarily onto the nitro oxygens, forming a nitronate species.
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Nucleophilic Character: The carbon center is soft, making it excellent for Michael additions

(1,4-conjugate addition) rather than hard 1,2-additions.

Tautomerism: Exists in equilibrium between the nitro (major) and aci-nitro (minor) forms.

Strong bases stabilize the aci-nitro form (nitronate).

Part 2: Synthetic Routes (Upstream)
While commercially available, in-house synthesis is often required for isotopic labeling or

derivative generation.

The Victor Meyer Reaction (Displacement)
The standard laboratory synthesis involves the nucleophilic displacement of

-halo esters.

Mechanism:

displacement.

Critical Control: Silver nitrite (

) is preferred over Sodium nitrite (

). The silver cation assists in halide abstraction, and the ambident nitrite ion attacks via
Nitrogen (forming the nitro compound) rather than Oxygen (which would form the unstable
nitrite ester).

Purification: Filtration of silver bromide followed by fractional distillation under reduced

pressure.

Part 3: Core Reactivity & Applications (Downstream)
The molecule serves as a divergence point for two major chemical pathways: C-Alkylation

(building the skeleton) and Reduction (revealing the amine).

Reactivity Ecosystem Diagram
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Figure 1: The divergent synthesis pathways starting from Ethyl 2-nitropropionate. The nitro

group acts as a linchpin for both carbon-carbon bond formation and subsequent amination.

High-Value Application: Asymmetric Michael Addition
Ethyl 2-nitropropionate is a premier substrate for organocatalytic asymmetric synthesis.

When reacted with

-unsaturated ketones (e.g., Methyl Vinyl Ketone) in the presence of chiral catalysts (like
cinchona alkaloids or thiourea derivatives), it yields chiral quaternary centers with high
enantioselectivity.

Why this matters: This pathway is a shortcut to

-methyl amino acids, which are non-proteinogenic amino acids resistant to enzymatic
degradation—a highly desirable trait in peptide therapeutics.

Part 4: Experimental Protocol
Target: Synthesis of a Quaternary Amino Acid Precursor via Michael Addition.

Scenario: Reaction of Ethyl 2-nitropropionate with Methyl Vinyl Ketone (MVK).[1]

Reagents & Setup
Substrate: Ethyl 2-nitropropionate (1.0 equiv)

Electrophile: Methyl Vinyl Ketone (1.2 equiv)
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Base/Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or TMG

(Tetramethylguanidine).

Solvent: Acetonitrile (

) or THF (Dry).

Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add Ethyl 2-
nitropropionate (10 mmol) and dry Acetonitrile (20 mL).

Activation: Cool the solution to 0°C. Add the catalytic base (DBU, 1 mmol) dropwise.

Observation: The solution may turn slight yellow, indicating nitronate formation.

Addition: Add Methyl Vinyl Ketone (12 mmol) dropwise over 10 minutes to control the

exotherm.

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

Validation: Monitor via TLC (Hexane/EtOAc 4:1). Stain with KMnO4 (alkene consumption)

or Bromocresol Green (acidic proton loss).

Quench: Add saturated aqueous

to neutralize the base.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Silica gel).

Mechanistic Logic Flow
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Step 1: Deprotonation
Base removes alpha-proton

Forms resonance-stabilized Nitronate

Step 2: Nucleophilic Attack
Nitronate attacks beta-carbon of MVK

(1,4-Conjugate Addition)

 C-C Bond Formation

Step 3: Enolate Protonation
Resulting enolate picks up proton

Regenerates catalyst

 Kinetic Control
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Figure 2: The catalytic cycle of the base-promoted Michael addition.

Part 5: Safety & Stability (Critical)
Working with nitro-aliphatic compounds requires strict adherence to safety protocols due to

their energetic potential.

Thermal Instability: Ethyl 2-nitropropionate is stable at room temperature but must not be

distilled to dryness. The residue can concentrate high-boiling impurities or peroxides (if

ethers were used), posing an explosion risk.

Shock Sensitivity: While less sensitive than polynitro compounds, metal salts (nitronates)

formed during strong base treatment can be shock-sensitive when dry. Always quench

reactions wet.

Toxicity: Classified as an irritant (Skin/Eye/Respiratory).[2][3] Use in a well-ventilated fume

hood.
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Incompatibility: Avoid contact with strong reducing agents (uncontrolled exotherm) or strong

oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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